2-Nitropyrene

Descripción general

Descripción

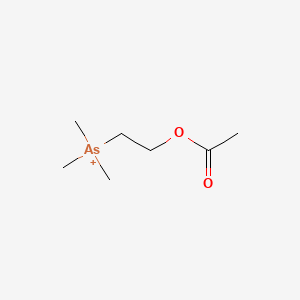

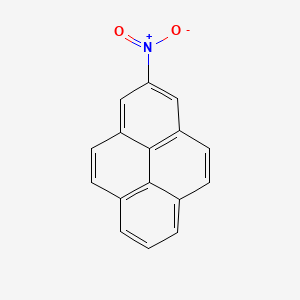

2-Nitropyrene is a nitro-substituted derivative of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula C16H9NO2 . It has an average mass of 247.248 Da and a monoisotopic mass of 247.063324 Da . It is a potent bacterial mutagen and has been found to induce leukemia/lymphoma in female Sprague-Dawley rats .

Synthesis Analysis

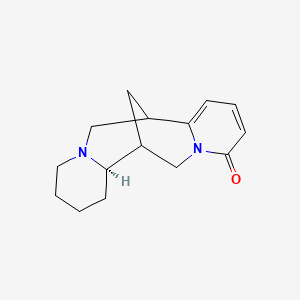

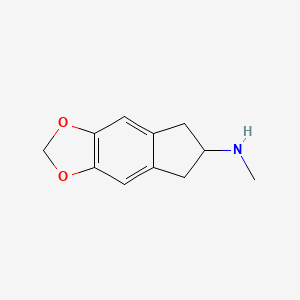

The synthesis of 2-Nitropyrene involves indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . Bolton’s synthetic strategy for 2-Nitropyrene has been exploited for the preparation of more elaborate 2-substituted pyrenes .Molecular Structure Analysis

The molecular structure of 2-Nitropyrene is planar in the ground state . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

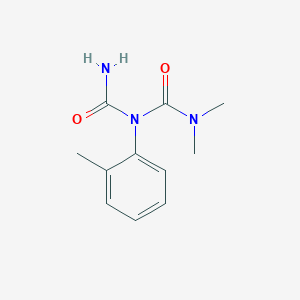

The chemical reactions of 2-Nitropyrene involve the formation of several polycyclic aromatic hydrocarbon (PAH) derivatives. This includes the gas-phase formation of mutagenic 1- and 2-nitrotriphenylene via OH or NO3 radical-initiated reactions of the parent triphenylene . In addition, the formation of carcinogenic 1-nitropyrene from heterogeneous nitration of pyrene on mineral dust aerosols has been observed .Physical And Chemical Properties Analysis

2-Nitropyrene has an average mass of 247.248 Da and a monoisotopic mass of 247.063324 Da . It is a nitro-substituted derivative of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula C16H9NO2 .Aplicaciones Científicas De Investigación

Pro-inflammatory Signal Induction

Park and Park (2009) conducted a study on nitropyrene (specifically 1-NP), demonstrating its role in inducing pro-inflammatory signals using human bronchial epithelial cells. The research highlighted how 1-NP, a main component of diesel exhaust particles, could be instrumental in understanding inflammatory diseases caused by environmental pollutants (Park & Park, 2009).

Environmental Pollutant and Carcinogenic Impact

A 2020 study explored the properties of 4-nitropyrene, highlighting its environmental significance as a pollutant and potential carcinogen, predominantly found in diesel exhaust emissions. This study emphasized the need to understand the health implications and environmental impact of such nitropyrene derivatives (IARC Monographs, 2020).

Apoptosis in Macrophages

Su et al. (2021) investigated the effects of 1-nitropyrene on macrophages, a crucial component of the immune system. Their findings indicated that 1-NP induced apoptosis (programmed cell death) in macrophages, which could have significant implications for understanding the immune response to environmental pollutants (Su et al., 2021).

Oxidative DNA Damage

A study by Ohnishi et al. (2001) explored how 1-nitropyrene, a metabolite of 2-nitropyrene, can cause oxidative DNA damage. This research provides insight into the mechanisms by which nitropyrenes may contribute to carcinogenesis, emphasizing the significance of studying these compounds in the context of cancer research (Ohnishi et al., 2001).

Phototransformation in Environmental Models

The phototransformation of nitropyrenes, including 2- and 4-nitropyrene, was studied by García-Berríos et al. (2017). This research helps in understanding how nitropyrenes behave in atmospheric conditions, specifically their photoreactivity and potential environmental impact (García-Berríos et al., 2017).

Mutagenesis and Carcinogenesis

A study by Kim et al. (2005) on 1-nitropyrene's oxidative metabolites revealed insights into the mutagenic and carcinogenic properties of nitropyrenes. This research is crucial for understanding the genetic and cellular implications of exposure to nitropyrenes (Kim et al., 2005).

Nitro-PAHs in Urban Air

Feilberg et al. (2001) investigated the occurrence of nitro-PAHs, including 2-nitropyrene, in urban and semi-rural environments. Their findings provide valuable data on the distribution and potential sources of these compounds in different environments (Feilberg et al., 2001).

Safety And Hazards

2-Nitropyrene is suspected of causing genetic defects and may cause cancer . It is very toxic to aquatic life and causes damage to the respiratory system through prolonged or repeated exposure . Safety precautions include using personal protective equipment, avoiding dust formation, ensuring adequate ventilation, and avoiding release to the environment .

Direcciones Futuras

Future research on 2-Nitropyrene should focus on understanding its photophysics and photochemistry to provide insight into the potential for sunlight-induced photodegradation in the environment . More studies are needed to elucidate its role in atmospheric processes regarding humic-like substances, detailed chemical characterization of the reaction products, and efforts to account for influences of such pathway into air quality models .

Propiedades

IUPAC Name |

2-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZCGYFIOOIVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229368 | |

| Record name | 2-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitropyrene | |

CAS RN |

789-07-1 | |

| Record name | 2-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0F8R15CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

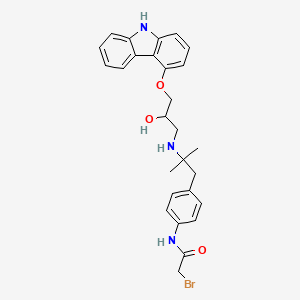

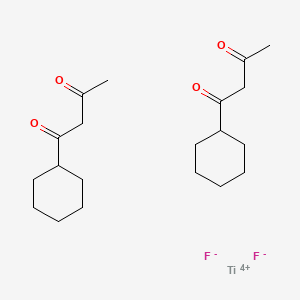

Retrosynthesis Analysis

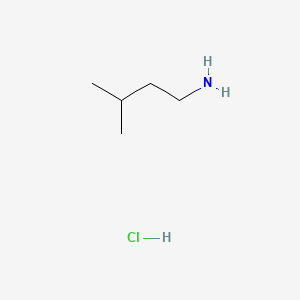

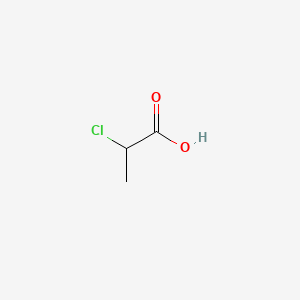

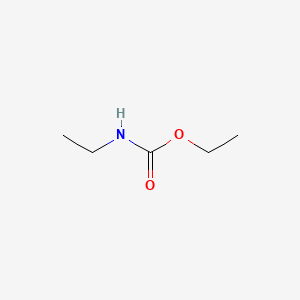

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.